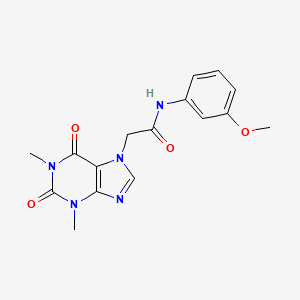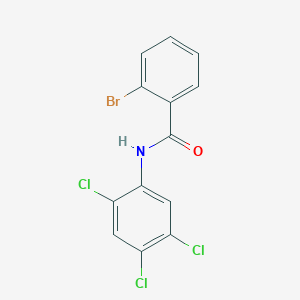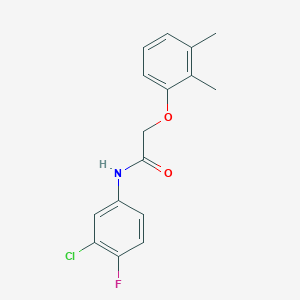![molecular formula C20H15N3O4 B5707118 N'-[(2-biphenylylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5707118.png)
N'-[(2-biphenylylcarbonyl)oxy]-4-nitrobenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(2-biphenylylcarbonyl)oxy]-4-nitrobenzenecarboximidamide, commonly known as Boc-NHN-4-NO2-Ph, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a derivative of benzene and has a unique chemical structure that makes it a promising candidate for research in the fields of biochemistry and pharmacology. In
Mecanismo De Acción
The mechanism of action of Boc-NHN-4-NO2-Ph involves the inhibition of enzymes that are involved in various biochemical pathways. This compound is a reversible inhibitor of carboxypeptidase A, which is an enzyme that plays a key role in the digestion of proteins. Boc-NHN-4-NO2-Ph binds to the active site of carboxypeptidase A, preventing the enzyme from breaking down proteins.
Biochemical and Physiological Effects:
Boc-NHN-4-NO2-Ph has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of carboxypeptidase A in a dose-dependent manner. Boc-NHN-4-NO2-Ph has also been shown to have anti-inflammatory properties, which may make it a promising candidate for the development of new drugs for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Boc-NHN-4-NO2-Ph in lab experiments is its specificity for carboxypeptidase A. This compound is a reversible inhibitor of carboxypeptidase A and does not inhibit other enzymes. However, one of the limitations of using Boc-NHN-4-NO2-Ph in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Boc-NHN-4-NO2-Ph. One area of research is the development of new drugs for the treatment of inflammatory diseases. Boc-NHN-4-NO2-Ph has been shown to have anti-inflammatory properties, which may make it a promising candidate for the development of new drugs. Another area of research is the study of the mechanism of action of Boc-NHN-4-NO2-Ph. Further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential use in various scientific research applications.
Métodos De Síntesis
The synthesis of Boc-NHN-4-NO2-Ph involves several steps. The first step is the protection of the amine group of 4-nitroaniline with a Boc (tert-butoxycarbonyl) group. This is followed by the reaction of the protected amine with 2-biphenylcarbonyl chloride to obtain Boc-NHN-Ph-2-COCl. The final step involves the reaction of Boc-NHN-Ph-2-COCl with sodium azide to obtain Boc-NHN-4-NO2-Ph. The synthesis of Boc-NHN-4-NO2-Ph requires careful attention to detail and the use of specialized equipment to ensure the purity of the final product.
Aplicaciones Científicas De Investigación
Boc-NHN-4-NO2-Ph has been studied for its potential use in various scientific research applications. One of the main applications of this compound is in the field of biochemistry, where it has been used as a substrate for enzymes such as carboxypeptidase A. Boc-NHN-4-NO2-Ph has also been studied for its potential use in the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-phenylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c21-19(15-10-12-16(13-11-15)23(25)26)22-27-20(24)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXAXOXOQREILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)ON=C(C3=CC=C(C=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O/N=C(/C3=CC=C(C=C3)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(biphenyl-2-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5707041.png)
![4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5707056.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5707059.png)

amino]phenol](/img/structure/B5707073.png)

![1-[(4-bromo-2-chlorophenoxy)acetyl]piperidine](/img/structure/B5707087.png)
![4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile](/img/structure/B5707107.png)





![2-(2-chlorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5707149.png)